molecular formula C10H13NO2 B14866736 4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol

4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol

Cat. No.: B14866736
M. Wt: 179.22 g/mol
InChI Key: CGAXJVLIOXXJPF-UHFFFAOYSA-N
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Description

4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 4-methyl-2,3-epoxybutane in the presence of a base, leading to the formation of the oxazepine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxazepine ring to more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized oxazepines.

Scientific Research Applications

4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the oxazepine ring.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
  • 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
  • 4-Methyl-5,6,7,8,9,10-hexahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine

Uniqueness

4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-methyl-3,5-dihydro-2H-1,4-benzoxazepin-9-ol

InChI

InChI=1S/C10H13NO2/c1-11-5-6-13-10-8(7-11)3-2-4-9(10)12/h2-4,12H,5-7H2,1H3

InChI Key

CGAXJVLIOXXJPF-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C(C1)C=CC=C2O

Origin of Product

United States

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